XL413

Description

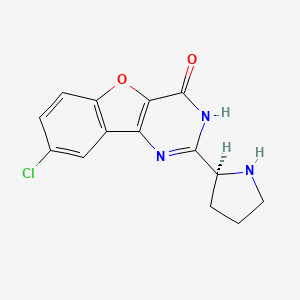

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLXRKVUJDJKG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022522 | |

| Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169558-38-6 | |

| Record name | BMS-863233 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169558386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-863233 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-863233 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QK62S7492 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one (XL413): A Potent and Selective Cdc7 Kinase Inhibitor

A Technical Guide for Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical characterization of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one, also known as XL413 and BMS-863233. This potent and selective ATP-competitive inhibitor of Cell Division Cycle 7 (Cdc7) kinase emerged from a lead optimization program aimed at developing novel anticancer agents. This document provides a comprehensive overview of its biological activity, key experimental protocols, and the underlying signaling pathway, serving as a resource for researchers and scientists in the field of drug development.

Introduction

Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genomic stability.[1][2] Its activity is essential for the G1/S transition of the cell cycle, making it an attractive target for cancer therapy.[2][3] Overexpression of Cdc7 has been observed in various tumor cell lines, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells, while normal cells are less affected.[2][4] This differential sensitivity provides a therapeutic window for the development of Cdc7 inhibitors as anticancer agents.

8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one (this compound) was identified as a potent and selective inhibitor of Cdc7 kinase.[1][2][5] This guide summarizes the key data from its discovery and preclinical evaluation.

Biological Activity

This compound is a highly potent inhibitor of Cdc7 kinase with a half-maximal inhibitory concentration (IC50) of 3.4 nM.[1][5][6] It exhibits significant selectivity for Cdc7 over other kinases, including Casein Kinase 2 (CK2) and Pim-1 kinase.[1][6]

In Vitro Activity

In cellular assays, this compound effectively inhibits the phosphorylation of Minichromosome Maintenance Complex Component 2 (MCM2), a key downstream substrate of Cdc7, with an EC50 of 118 nM.[7] This inhibition of Cdc7 activity leads to S-phase arrest and subsequent apoptosis in cancer cell lines.[6] In the Colo-205 human colon adenocarcinoma cell line, this compound demonstrated potent anti-proliferative activity and induced caspase-3/7 activity, indicative of apoptosis.[6][7][8]

| Parameter | Value | Cell Line | Reference |

| Cdc7 Kinase Inhibition (IC50) | 3.4 nM | - | [1][5][6] |

| CK2 Kinase Inhibition (IC50) | 215 nM | - | [6][7] |

| Pim-1 Kinase Inhibition (IC50) | 42 nM | - | [6][7] |

| pMCM2 Inhibition (EC50) | 118 nM | MDA-MB-231T | [7] |

| Cell Proliferation Inhibition (IC50) | 2685 nM | Colo-205 | [7] |

| Cell Viability Inhibition (IC50) | 2142 nM | Colo-205 | [7] |

| Caspase 3/7 Activation (EC50) | 2288 nM | Colo-205 | [7] |

| Anchorage-Independent Growth (IC50) | 715 nM | Colo-205 | [7] |

In Vivo Activity

In a Colo-205 xenograft mouse model, oral administration of this compound resulted in significant tumor growth inhibition.[1][2] A dose of 3 mg/kg led to a 70% inhibition of MCM2 phosphorylation in the tumors, demonstrating target engagement in vivo.[6][9] At a dose of 100 mg/kg, this compound caused significant tumor growth regression.[6][9]

Experimental Protocols

Synthesis of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one

Detailed synthetic protocols are often proprietary. The following is a generalized representation based on common synthetic strategies for similar heterocyclic compounds. For the specific synthesis of this compound, refer to the primary publication by Koltun et al., 2012.

A potential synthetic route could involve a multi-step process starting from commercially available precursors. A key step would likely be the condensation of a substituted benzofuran derivative with a pyrimidine precursor, followed by the introduction of the (S)-pyrrolidin-2-yl moiety.

Cdc7 Kinase Assay

The inhibitory activity of this compound against Cdc7 kinase was determined using a luciferase-luciferin-coupled chemiluminescence assay.[6]

-

Reaction Mixture: The assay was performed in a 384-well format containing 6 nM Cdc7/ASK (activator of S-phase kinase), 1 µM ATP, 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.02% BSA, 0.02% Brij-35, 0.02% Tween-20, and 1 mM DTT.[6]

-

Incubation: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for 1-2 hours.[6]

-

Detection: Kinase activity was measured by quantifying the amount of ATP remaining using a luciferase-luciferin detection reagent. The luminescence signal is inversely proportional to the kinase activity.[6]

Cell Proliferation Assay

The effect of this compound on cell proliferation was assessed using a BrdU incorporation assay or CellTiter-Glo® luminescent cell viability assay.[6][9]

-

Cell Seeding: Colo-205 cells were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound for a specified period (e.g., 24 hours).[9]

-

BrdU Assay: For the BrdU assay, cells were incubated with BrdU, which is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU was quantified using an anti-BrdU antibody conjugated to an enzyme that catalyzes a colorimetric reaction.

-

CellTiter-Glo® Assay: For the CellTiter-Glo® assay, the reagent, which measures ATP levels as an indicator of cell viability, was added to the wells. The resulting luminescence was measured using a plate reader.[4]

MCM2 Phosphorylation Assay

Inhibition of Cdc7-mediated MCM2 phosphorylation in cells was determined by Western blotting.[4]

-

Cell Treatment: MDA-MB-231T or Colo-205 cells were treated with this compound for a defined time.

-

Cell Lysis: Cells were lysed, and protein concentrations were determined.

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane was probed with primary antibodies specific for phosphorylated MCM2 (p-MCM2) and total MCM2, followed by incubation with a secondary antibody.

-

Detection: The protein bands were visualized using a chemiluminescent substrate. The ratio of p-MCM2 to total MCM2 was used to quantify the inhibition of Cdc7 activity.[4]

Signaling Pathway

Cdc7 kinase, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). DDK is a key regulator of the initiation of DNA replication.

During the G1 phase of the cell cycle, the pre-replication complex (pre-RC), which includes the Origin Recognition Complex (ORC) and the MCM2-7 helicase, assembles at replication origins. For DNA replication to initiate and the cell to enter S phase, the MCM2-7 helicase must be activated. This activation is a critical step and is mediated by DDK (Cdc7/Dbf4) and S-phase Cyclin-Dependent Kinases (S-CDKs). DDK directly phosphorylates several subunits of the MCM2-7 complex, which is essential for the unwinding of DNA and the recruitment of the rest of the replication machinery.

This compound, as a potent inhibitor of Cdc7, blocks the phosphorylation of the MCM2-7 helicase. This prevents the initiation of DNA replication, leading to an S-phase arrest. Prolonged arrest of the cell cycle can trigger apoptotic pathways, ultimately leading to cell death. This mechanism of action is particularly effective in cancer cells, which are often highly proliferative and have a greater dependency on efficient DNA replication.

Conclusion

8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one (this compound) is a potent and selective inhibitor of Cdc7 kinase with demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, involving the inhibition of DNA replication initiation, makes it a promising candidate for cancer therapy. This technical guide provides a consolidated overview of its discovery and preclinical data, offering a valuable resource for further research and development in the field of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. france.promega.com [france.promega.com]

- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor this compound Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

XL413: A Technical Guide to the Mechanism of Action of a Cdc7 Kinase Inhibator

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL413, also known as BMS-863233, is a potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2][3] Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication, making it an attractive target for cancer therapy.[4][5] Upregulation of Cdc7 is observed in a variety of tumor cell lines, and its inhibition leads to cell cycle arrest and apoptosis.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Cdc7 Kinase and its Role in DNA Replication

Cell Division Cycle 7 (Cdc7) kinase, in conjunction with its regulatory subunit Dbf4 (also known as ASK), forms an active complex essential for the G1/S transition phase of the cell cycle.[6] The primary function of the Cdc7-Dbf4 complex is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replication complex (pre-RC).[6][7] This phosphorylation event is a critical step in the initiation of DNA replication, as it promotes the recruitment of other replication factors, leading to the unwinding of the DNA double helix and the commencement of DNA synthesis.[6] Given its crucial role in cell proliferation, Cdc7 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.

This compound: A Potent and Selective Cdc7 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Cdc7 kinase. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the enzyme and preventing the transfer of a phosphate group to its substrates.[2][3]

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound against Cdc7 and other kinases has been quantified using various kinase assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Kinase Target | IC50 (nM) | Selectivity vs. Cdc7 | Reference |

| Cdc7 | 3.4 | - | [1][2] |

| CK2 | 215 | 63-fold | [1][2] |

| PIM1 | 42 | 12-fold | [1][2] |

Table 1: In vitro inhibitory activity of this compound against Cdc7 and other selected kinases. The data demonstrates the high selectivity of this compound for Cdc7.

Cellular Effects of this compound

In cellular contexts, the inhibition of Cdc7 by this compound manifests in several key ways, primarily impacting cell cycle progression and cell viability.

| Cell Line | Assay | Endpoint | IC50 / EC50 (µM) | Reference |

| Colo-205 | Proliferation | BrdU incorporation | 2.685 | [2] |

| Viability | CellTiter-Glo | 2.142 | [2] | |

| Apoptosis | Caspase 3/7 activity | 2.288 (EC50) | [2] | |

| Anchorage-independent growth | Soft agar | 0.715 | [2] | |

| Cytotoxicity | 1.1 | [2] | ||

| HCC1954 | Cytotoxicity | 22.9 | [2] | |

| PC3 | Cytotoxicity | >10 | ||

| SW480 | Cytotoxicity | >10 | ||

| SW620 | Cytotoxicity | >10 |

Table 2: Cellular activity of this compound in various cancer cell lines. The data highlights the differential sensitivity of cancer cell lines to this compound.

Mechanism of Action: From Cdc7 Inhibition to Cell Death

The primary mechanism of action of this compound involves the disruption of the normal cell cycle, leading to S-phase arrest and subsequent apoptosis in sensitive cancer cell lines.

Inhibition of MCM2 Phosphorylation

The most direct downstream consequence of Cdc7 inhibition by this compound is the prevention of the phosphorylation of the MCM2 subunit of the MCM complex.[1] This phosphorylation is a critical activation step for the helicase activity of the MCM complex, which is necessary to unwind DNA and initiate replication.

S-Phase Arrest

By inhibiting MCM2 phosphorylation, this compound effectively blocks the initiation of DNA replication. This leads to an accumulation of cells in the S-phase of the cell cycle, a phenomenon known as S-phase arrest.[1] This arrest prevents cancer cells from completing their cell division cycle.

Induction of Apoptosis

Prolonged S-phase arrest induced by this compound can trigger the intrinsic apoptotic pathway in cancer cells. This is often characterized by the activation of effector caspases, such as caspase-3 and caspase-7, which execute the programmed cell death process.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

Cdc7 Signaling Pathway in DNA Replication Initiation

Caption: Cdc7 signaling pathway in DNA replication initiation and its inhibition by this compound.

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Key Experimental Protocols

In Vitro Cdc7 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on Cdc7 kinase activity.

-

Principle: A luminescent kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Reagents:

-

Recombinant human Cdc7/Dbf4 kinase

-

Kinase substrate (e.g., a synthetic peptide or a fragment of MCM2)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Western Blotting for Phospho-MCM2

This method is used to assess the effect of this compound on the phosphorylation of its primary cellular substrate, MCM2.

-

Principle: Detection of specific proteins in a cell lysate using antibodies following separation by size using gel electrophoresis.

-

Procedure:

-

Culture cancer cells (e.g., Colo-205) and treat with various concentrations of this compound or DMSO for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-MCM2 (e.g., anti-pMCM2 Ser40/41).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the phospho-MCM2 signal to the total MCM2 or a loading control (e.g., β-actin or GAPDH).

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

-

Principle: Staining of cellular DNA with a fluorescent dye (e.g., propidium iodide) allows for the quantification of DNA content, which correlates with the cell cycle phase.

-

Procedure:

-

Treat cells with this compound or DMSO for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

-

Incubate the cells in the staining solution in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in G1, S, and G2/M phases using appropriate software.

-

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of key executioner caspases to quantify the extent of apoptosis induced by this compound.

-

Principle: A luminescent or fluorescent assay that uses a specific caspase-3/7 substrate that, when cleaved, generates a measurable signal.

-

Procedure:

-

Seed cells in a multi-well plate and treat with this compound or DMSO.

-

Add the caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay, Promega) directly to the cell culture wells.

-

Incubate at room temperature to allow for cell lysis and the enzymatic reaction to occur.

-

Measure the luminescence or fluorescence using a plate reader.

-

The signal intensity is directly proportional to the amount of active caspase-3/7.

-

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the drug on tumor growth is then monitored.

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., Colo-205) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., oral gavage daily).

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pMCM2).

-

Clinical Development and Future Perspectives

Two Phase 1 clinical trials of this compound (NCT00838890 for refractory hematologic malignancies and NCT00886782 for advanced solid tumors) were initiated but were subsequently terminated.[8] Reports suggest that the termination was due to a combination of factors, including the identification of a major human metabolite with no activity and off-target activities, as well as a long half-life of this metabolite.

Despite the discontinuation of its clinical development, this compound remains a valuable research tool for studying the biological roles of Cdc7 kinase and for the validation of Cdc7 as a therapeutic target. The insights gained from the study of this compound have paved the way for the development of next-generation Cdc7 inhibitors with improved pharmacological properties. The continued exploration of Cdc7 inhibition as a therapeutic strategy holds promise for the treatment of various cancers.

References

- 1. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor this compound Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. Discovery of this compound, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. devtoolsdaily.com [devtoolsdaily.com]

Synthesis of Novel Benzofuro[3,2-d]pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel benzofuro[3,2-d]pyrimidine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer and antifungal properties. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of the benzofuro[3,2-d]pyrimidine core is most commonly achieved through the cyclization of a suitably functionalized benzofuran precursor. A prevalent starting material is 2-aminobenzofuran-3-carbonitrile or its corresponding carboxylate derivatives. These intermediates can be synthesized from various substituted phenols. The general synthetic workflow often involves the initial construction of the benzofuran ring, followed by the annulation of the pyrimidine ring.

A representative synthetic approach is depicted in the workflow diagram below. This process typically begins with the reaction of a substituted salicylonitrile with an α-halo ester or α-halo acetonitrile to form a 2-substituted benzofuran. Subsequent chemical transformations introduce the necessary functionalities for the pyrimidine ring closure.

Unveiling the Potent CDC7 Inhibitor: A Deep Dive into the Structure-Activity Relationship of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one

For Immediate Release

In the landscape of targeted cancer therapy, the serine/threonine kinase Cell Division Cycle 7 (CDC7) has emerged as a compelling target due to its pivotal role in the initiation of DNA replication and its overexpression in a wide array of human cancers. This technical guide delves into the structure-activity relationship (SAR) of a potent and selective CDC7 inhibitor, 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one, also known by its developmental codes BMS-863233 and XL413. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular interactions and design principles that govern the inhibitory activity of this promising therapeutic agent.

Core Structure and Pharmacophore

The chemical scaffold of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one represents a novel class of ATP-competitive inhibitors of CDC7. The core structure is a benzofuro[3,2-d]pyrimidin-4-one fused ring system, which provides a rigid framework for optimal presentation of key pharmacophoric features. The (2S)-pyrrolidin-2-yl substituent at the 2-position and the chlorine atom at the 8-position have been identified as critical for high-potency inhibition.

Structure-Activity Relationship (SAR) Analysis

Systematic chemical modifications of the parent compound have elucidated key structural requirements for potent CDC7 inhibition. The following table summarizes the quantitative SAR data for selected analogs.

| Compound ID | R1 (2-position) | R2 (8-position) | CDC7 IC50 (nM) | pMCM EC50 (nM) | Colo-205 Cell Proliferation IC50 (nM) |

| BMS-863233 (this compound) | (2S)-pyrrolidin-2-yl | Cl | 3.4 | 118 | 2685 |

| Analog 1 | (2R)-pyrrolidin-2-yl | Cl | >1000 | - | - |

| Analog 2 | piperidin-2-yl | Cl | 50 | - | - |

| Analog 3 | (2S)-pyrrolidin-2-yl | H | 250 | - | >10000 |

| Analog 4 | (2S)-pyrrolidin-2-yl | F | 5.2 | 150 | 3100 |

| Analog 5 | (2S)-pyrrolidin-2-yl | Me | 85 | - | - |

Key SAR Insights:

-

Stereochemistry at the 2-position is crucial: The (S)-enantiomer of the pyrrolidine substituent is essential for high-potency inhibition, with the (R)-enantiomer being inactive.

-

The pyrrolidine ring is optimal: Expansion to a piperidine ring leads to a significant loss of potency.

-

A halogen at the 8-position is preferred: The 8-chloro substituent provides the highest potency. Replacement with hydrogen results in a dramatic decrease in activity. A fluorine atom at this position is also well-tolerated.

-

Bulky substituents at the 8-position are detrimental: The introduction of a methyl group at the 8-position reduces inhibitory activity.

Mechanism of Action and Signaling Pathway

BMS-863233 exerts its anticancer effects by inhibiting CDC7 kinase activity. CDC7, in complex with its regulatory subunit Dbf4, forms an active kinase that phosphorylates multiple components of the pre-replicative complex (pre-RC), including the minichromosome maintenance (MCM) proteins 2-7. This phosphorylation event is a critical step for the initiation of DNA synthesis during the S phase of the cell cycle. Inhibition of CDC7 by BMS-863233 prevents MCM2-7 phosphorylation, leading to a block in the initiation of DNA replication, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Caption: CDC7 Signaling Pathway and Inhibition by BMS-863233.

Experimental Protocols

CDC7 Kinase Assay

The inhibitory activity of the compounds against CDC7 was determined using a radiometric kinase assay. The assay was performed in a final volume of 25 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA, 10 µM ATP, 0.2 µCi [γ-33P]ATP, 0.5 µg of recombinant human CDC7/Dbf4 enzyme complex, and 1 µg of a synthetic peptide substrate (MCM2-derived peptide). The reaction was initiated by the addition of the enzyme and incubated for 60 minutes at 30°C. The reaction was stopped by the addition of 75 µL of 100 mM phosphoric acid. The phosphorylated peptide was captured on a phosphocellulose filter plate, and the radioactivity was measured using a scintillation counter. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell Proliferation Assay (Colo-205)

Human colorectal adenocarcinoma Colo-205 cells were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum. After 24 hours, the cells were treated with a serial dilution of the test compounds for 72 hours. Cell proliferation was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and IC50 values were determined from the dose-response curves.

SAR Study Workflow

The structure-activity relationship study for 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one followed a systematic workflow from initial hit identification to lead optimization.

Caption: General workflow for the SAR study of BMS-863233.

Conclusion

The 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one scaffold has proven to be a highly promising starting point for the development of potent and selective CDC7 inhibitors. The detailed structure-activity relationship data presented herein provides a clear rationale for the key molecular features required for high-affinity binding and potent cellular activity. This in-depth technical guide serves as a valuable resource for the scientific community engaged in the design and development of novel kinase inhibitors for cancer therapy. Further optimization of this series, guided by the principles outlined in this document, may lead to the discovery of next-generation CDC7 inhibitors with enhanced therapeutic profiles.

Characterization of New Selective Cdc7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome stability.[1][2][3] In conjunction with its regulatory subunit, Dbf4 (dumb-bell former 4), it forms an active kinase complex that phosphorylates multiple components of the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins. Given that many cancer cells exhibit heightened replicative stress and are often deficient in cell cycle checkpoints, they are particularly vulnerable to the inhibition of DNA replication. This has positioned Cdc7 as a promising therapeutic target in oncology. This guide provides a technical overview of the characterization of novel selective Cdc7 inhibitors, focusing on their biochemical and cellular activities, as well as their preclinical in vivo efficacy.

Mechanism of Action of Cdc7 Inhibitors

Selective Cdc7 inhibitors are typically ATP-competitive small molecules that bind to the active site of the kinase, preventing the phosphorylation of its substrates.[4][5] The primary downstream effector of Cdc7 is the MCM2 subunit of the MCM helicase complex.[6][7] Inhibition of Cdc7 leads to a lack of MCM2 phosphorylation, which in turn prevents the initiation of DNA replication.[6] This results in S-phase arrest and, in cancer cells, often leads to the accumulation of DNA damage and subsequent apoptosis.[3][8] Notably, normal cells can often tolerate transient Cdc7 inhibition by activating cell cycle checkpoints, leading to a reversible cell cycle arrest, which provides a therapeutic window for cancer treatment.[1]

Quantitative Data on Selective Cdc7 Inhibitors

The following tables summarize the biochemical potency, cellular activity, and preclinical in vivo efficacy of several novel selective Cdc7 inhibitors.

Table 1: Biochemical Potency and Selectivity of Cdc7 Inhibitors

| Compound | Cdc7 IC50 (nM) | Selectivity (fold vs. other kinases) | Notes |

| TAK-931 (Simurosertib) | <0.3[4][5] | >120-fold against a panel of 317 kinases[4] | Time-dependent, ATP-competitive inhibitor.[4] |

| XL413 | 3.4[5][9] | 63-fold vs. CK2, 12-fold vs. Pim-1[9] | Limited activity in many cancer cell lines despite potent enzymatic inhibition.[10] |

| AS-0141 (Monzosertib) | Not explicitly stated | Selective | Potent, orally bioavailable inhibitor with a unique slow off-rate.[2] |

| PHA-767491 | 10[11] | ~20-fold vs. CDK1/2, ~100-fold vs. PLK1/CHK2[5] | Dual Cdc7/CDK9 inhibitor.[5] |

Table 2: Cellular Activity of Cdc7 Inhibitors

| Compound | Cell Line(s) | GI50/IC50 (µM) | Key Cellular Effects |

| TAK-931 (Simurosertib) | COLO205, HeLa | Potent inhibition of pMCM2 at 300 nM[4] | Induces S-phase delay, replication stress, and mitotic aberrations.[4][12] |

| This compound | Colo-205 | Potent | Inhibits MCM2 phosphorylation and cell proliferation in sensitive lines.[9][10] |

| AS-0141 (Monzosertib) | Variety of solid tumor and AML cell lines | Potent | Strong antiproliferative activity against cancer cells with minimal effects on normal cells.[1] |

| PHA-767491 | Various cancer cell lines | Sub-micromolar | Potent inhibitor of DNA replication initiation.[13][14] |

Table 3: Preclinical In Vivo Efficacy of Cdc7 Inhibitors

| Compound | Xenograft Model(s) | Dosing Regimen | Tumor Growth Inhibition |

| TAK-931 (Simurosertib) | A2780 ovarian cancer | 60 mg/kg, twice daily, oral | Effective inhibition of tumor growth.[13] |

| This compound | Colo-205 colon cancer | 100 mg/kg, oral | Significant tumor growth regression.[9] |

| AS-0141 (Monzosertib) | MV4-11 AML | Oral administration | Robust antitumor efficacy as a single agent and in combination with venetoclax.[3][8] |

| SGR-2921 | AML models | Not specified | Strong anti-tumor activity as monotherapy and in combination.[15] |

Experimental Protocols

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Cdc7.

-

Reagents:

-

Recombinant human Cdc7/Dbf4 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.02% BSA)

-

ATP (concentration near the Km for Cdc7)

-

Substrate (e.g., recombinant MCM2 protein or a synthetic peptide)

-

Test compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

Add kinase buffer, Cdc7/Dbf4, and the test compound to the wells of a microplate.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Cell Viability Assay

This assay assesses the effect of a Cdc7 inhibitor on the proliferation of cancer cells.

-

Reagents:

-

Cancer cell line of interest (e.g., COLO-205, MV4-11)

-

Complete cell culture medium

-

Test compound (serially diluted)

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

-

Calculate the percent viability relative to untreated controls and determine the GI50 or IC50 value.

-

Western Blotting for MCM2 Phosphorylation

This assay provides a pharmacodynamic readout of Cdc7 inhibition in cells.

-

Reagents:

-

Cancer cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total MCM2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with the test compound for a defined time (e.g., 4-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated MCM2 to total MCM2.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of Cdc7 inhibition on cell cycle progression.

-

Reagents:

-

Cancer cell line

-

Test compound

-

Ethanol (for fixation)

-

Propidium iodide (PI) or other DNA staining dye

-

RNase A

-

-

Procedure:

-

Treat cells with the test compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Signaling Pathway of Cdc7 in DNA Replication

References

- 1. INVESTIGATIONAL CDC7 INHIBITOR monzosertib (AS-0141) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]

- 2. ircms.irstreet.com [ircms.irstreet.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor this compound Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway | Semantic Scholar [semanticscholar.org]

- 15. medicaex.com [medicaex.com]

XL413: A Potent and Selective Chemical Probe for Interrogating the Cell Cycle

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The cell division cycle is a fundamental process, and its dysregulation is a hallmark of cancer. Cell Division Cycle 7 (CDC7) kinase plays a pivotal role in the initiation of DNA replication, making it an attractive target for therapeutic intervention. XL413, a potent and selective ATP-competitive inhibitor of CDC7, has emerged as a valuable chemical probe for dissecting the intricate mechanisms of cell cycle control. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in cell-based assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals employing this compound in their cell cycle studies.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDC7 kinase.[1] CDC7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK), which is essential for the initiation of DNA synthesis during the S phase of the cell cycle. By inhibiting CDC7, this compound effectively blocks the transition from the G1 to the S phase, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[1][2] Its well-characterized mechanism of action and selectivity profile make this compound an excellent tool for studying the physiological and pathological roles of CDC7 in cellular proliferation and DNA replication.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of CDC7. The primary substrate of the CDC7-Dbf4 (DDK) complex is the minichromosome maintenance (MCM) complex, specifically the MCM2 subunit. Phosphorylation of MCM2 by DDK is a critical step for the initiation of DNA replication.

The signaling pathway can be summarized as follows:

-

Activation of DDK: CDC7 forms a complex with its regulatory subunit Dbf4 to become an active kinase.

-

MCM Complex Priming: The MCM2-7 complex is loaded onto DNA replication origins during the G1 phase.

-

Initiation of Replication: DDK phosphorylates MCM2, which leads to the recruitment of other replication factors, the unwinding of the DNA double helix, and the initiation of DNA synthesis.

-

Inhibition by this compound: this compound competitively binds to the ATP-binding pocket of CDC7, preventing the phosphorylation of MCM2.

-

Cellular Consequences: Inhibition of MCM2 phosphorylation stalls the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in sensitive cell lines.[2]

Quantitative Data for this compound

The potency and effects of this compound have been quantified in various biochemical and cell-based assays. The following tables summarize key data points.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Notes | Reference |

| CDC7 | 3.4 | ATP competitive inhibitor | [2][3] |

| CK2 | 215 | Off-target kinase | [3] |

| PIM1 | 42 | Off-target kinase | [3] |

Table 2: Cellular Activity in Colo-205 Cells

| Assay | Metric | Value (nM) | Notes | Reference |

| Cell Proliferation | IC50 | 2685 | Measured by BrdU incorporation. | [3] |

| Cell Viability | IC50 | 2142 | Measured by CellTiter-Glo. | [3] |

| Apoptosis | EC50 | 2288 | Measured by Caspase 3/7 activity. | [3] |

| Anchorage-Independent Growth | IC50 | 715 | Soft agar assay. | [3] |

| pMCM2 Inhibition | EC50 | 118 | Phosphorylation of MCM2. | [3] |

Table 3: Cytotoxic Effects in Different Cell Lines

| Cell Line | IC50 (µM) | Notes | Reference |

| Colo-205 | 1.1 | Colon adenocarcinoma | [3] |

| HCC1954 | 22.9 | Breast carcinoma | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Cell Culture

Cell Line: Colo-205 (human colon adenocarcinoma)

-

Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency.

Western Blot for Phospho-MCM2

This protocol is designed to assess the inhibition of CDC7 kinase activity by measuring the phosphorylation of its substrate, MCM2.

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-MCM2, anti-total-MCM2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Treatment: Seed Colo-205 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an ECL substrate.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

Procedure:

-

Cell Seeding: Seed Colo-205 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of medium. Allow cells to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

Assay Protocol:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

BrdU Cell Proliferation Assay Kit (colorimetric or fluorescent)

-

96-well clear-bottom plates

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the viability assay.

-

BrdU Labeling: Add BrdU to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA according to the kit manufacturer's instructions.

-

Detection: Add the anti-BrdU antibody, followed by the detection substrate.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.

Materials:

-

96-well opaque-walled plates

-

Caspase-Glo® 3/7 Assay Kit

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well opaque-walled plate as described for the viability assay.

-

Assay Protocol:

-

Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)

-

RNase A

Procedure:

-

Cell Treatment and Harvest: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C.

-

Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A.

-

Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Data Interpretation and Troubleshooting

-

Western Blot: A decrease in the phospho-MCM2 signal relative to total MCM2 indicates successful inhibition of CDC7 by this compound. Ensure complete lysis and efficient protein transfer for accurate results.

-

Cell Viability/Proliferation: A dose-dependent decrease in signal indicates that this compound is inhibiting cell growth. The IC50 value can be calculated from the dose-response curve. High background can be due to microbial contamination or issues with the assay reagent.

-

Apoptosis: A dose-dependent increase in caspase activity indicates the induction of apoptosis. Ensure that the treatment time is sufficient to observe an apoptotic response.

-

Cell Cycle Analysis: An accumulation of cells in the S phase is the expected outcome of CDC7 inhibition. Doublets and cell clumps can interfere with the analysis and should be gated out during data acquisition.

Conclusion

This compound is a powerful and selective chemical probe for investigating the role of CDC7 in cell cycle regulation and DNA replication. Its well-defined mechanism of action and the availability of robust assays to measure its effects make it an invaluable tool for both basic research and preclinical drug development. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of the cell cycle and its implications in diseases such as cancer.

References

In Silico Modeling of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one, a potent ATP-competitive kinase inhibitor also known as XL413. The document details the binding of this compound to its primary target, Cell Division Cycle 7 (Cdc7) kinase, as well as its off-target interactions with Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for computational analysis, structured quantitative data, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-benzofuro[3,2-d]pyrimidin-4-one (this compound) is a small molecule inhibitor that has demonstrated significant potential in preclinical studies. Its primary mechanism of action is the potent and selective inhibition of Cdc7 kinase, a key regulator of the initiation of DNA replication.[1][2][3] The compound also exhibits inhibitory activity against CK2 and PIM1 kinases, albeit at lower potencies.[1][2][4] Understanding the structural basis of these interactions through in silico modeling is crucial for lead optimization, selectivity profiling, and the rational design of next-generation inhibitors. This guide outlines the key computational methodologies to investigate the binding of this compound to its target kinases.

Target Kinases and Signaling Pathways

Cdc7 Kinase

Cdc7 is a serine/threonine kinase that plays an essential role in the cell cycle by phosphorylating the minichromosome maintenance (MCM) complex, which is a critical step for the initiation of DNA replication during the S phase.[5][6] Overexpression of Cdc7 is observed in various cancer types, making it an attractive target for cancer therapy.[7][8] Inhibition of Cdc7 leads to cell cycle arrest and apoptosis in cancer cells.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 7. Cdc7 [psafeonline.net]

- 8. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach. | Sigma-Aldrich [merckmillipore.com]

Pharmacological Profile of the Cdc7 Inhibitor XL413: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL413, also known as BMS-863233, is a potent and selective, ATP-competitive small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2] Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome stability, making it an attractive target for cancer therapy.[1][3] this compound exhibits a half-maximal inhibitory concentration (IC50) of 3.4 nM against Cdc7 kinase.[2] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, kinase selectivity, and its effects on cellular processes such as cell cycle progression and apoptosis. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also presented to support further research and development efforts. Despite promising preclinical activity, the clinical development of this compound was terminated due to challenges with drug metabolism and a lack of efficacy in Phase I/II trials.[1][4]

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of Cdc7 kinase. Cdc7, in complex with its regulatory subunit Dbf4 (Dumbbell former 4), forms the active Dbf4-dependent kinase (DDK).[5][6] DDK is essential for the initiation of DNA replication during the S phase of the cell cycle. Its primary substrate is the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex (pre-RC) that functions as the replicative helicase.[5]

The binding of Dbf4 to Cdc7 activates the kinase, which then phosphorylates multiple subunits of the MCM complex, particularly MCM2.[7][8] This phosphorylation event is a critical step that leads to the recruitment of other replication factors, the unwinding of DNA at replication origins, and the initiation of DNA synthesis.

By competitively binding to the ATP-binding pocket of Cdc7, this compound prevents the phosphorylation of the MCM complex.[1] This inhibition of MCM phosphorylation stalls the initiation of DNA replication, leading to S-phase arrest and subsequent induction of apoptosis in cancer cells.[1][2] The effect of this compound on the phosphorylation of MCM2 has been demonstrated in cancer cell lines, serving as a biomarker of its target engagement.[2][7]

Quantitative Pharmacological Data

Kinase Inhibition Profile

This compound is a highly potent inhibitor of Cdc7 kinase with an IC50 of 3.4 nM.[2] It has demonstrated selectivity for Cdc7 over other kinases such as Casein Kinase 2 (CK2) and Pim-1 kinase.[1][2] While it has been reported that this compound was tested against a panel of 100 kinases and found to be highly selective, the comprehensive quantitative data from this screen are not publicly available.

| Kinase Target | IC50 (nM) | Selectivity vs. Cdc7 | Reference |

| Cdc7 | 3.4 | - | [2] |

| CK2 | 215 | 63-fold | [2] |

| Pim-1 | 42 | 12-fold | [2] |

| pMCM2 | 118 (EC50) | 35-fold | [2] |

Cellular Activity Profile

This compound has shown varied antiproliferative activity across different cancer cell lines. It is particularly effective in the Colo-205 colorectal adenocarcinoma cell line. However, studies have indicated that this compound has limited activity in a number of other cancer cell lines, which may be attributed to poor bioavailability in those specific cell types.[7]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Colo-205 | Colorectal Adenocarcinoma | 2.142 (viability) | This value is derived from a study where the IC50 for cell viability was reported. |

| Colo-205 | Colorectal Adenocarcinoma | 2.685 (proliferation) | This value is from the same study, specifically for proliferation inhibition. |

| HCC1954 | Breast Ductal Carcinoma | Limited activity | [7] |

| MDA-MB-231T | Breast Adenocarcinoma | Inhibition of MCM2 phosphorylation observed | [2] |

In Vivo Efficacy

In a preclinical xenograft model using Colo-205 cells, orally administered this compound demonstrated significant anti-tumor activity. A dose of 3 mg/kg resulted in a 70% inhibition of MCM2 phosphorylation, and a dose of 100 mg/kg led to significant tumor growth regression.[2]

| Animal Model | Cell Line | Dose (p.o.) | Effect | Reference |

| Mouse Xenograft | Colo-205 | 3 mg/kg | 70% inhibition of pMCM2 | [2] |

| Mouse Xenograft | Colo-205 | 100 mg/kg | Significant tumor growth regression | [2] |

Experimental Protocols

In Vitro Cdc7 Kinase Assay

This protocol describes a luciferase-luciferin-coupled chemiluminescence assay to determine the kinase activity of Cdc7 and the inhibitory potential of compounds like this compound.[2]

Materials:

-

Recombinant human Cdc7/ASK (activator of S-phase kinase) complex

-

ATP

-

Kinase reaction buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, 1 mM DTT)

-

Luciferase-luciferin detection reagent

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the Cdc7/ASK enzyme complex to a final concentration of 6 nM.

-

Initiate the kinase reaction by adding ATP to a final concentration of 1 µM.

-

Incubate the plate at room temperature for 1-2 hours.

-

Add the luciferase-luciferin detection reagent to each well.

-

Measure the luminescence signal using a plate reader. The signal is inversely proportional to the amount of ATP consumed, and thus reflects kinase activity.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for this compound.

Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines the measurement of cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

Cancer cell lines (e.g., Colo-205)

-

Complete cell culture medium

-

This compound

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

-

Substrate for the detection enzyme

-

Stop solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24-72 hours).

-

Add BrdU labeling solution to each well and incubate for a few hours to allow for incorporation into the DNA of proliferating cells.

-

Remove the culture medium and fix the cells.

-

Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Add the anti-BrdU antibody and incubate.

-

Wash the wells to remove unbound antibody.

-

Add the enzyme substrate and incubate until a color change is observed.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes the measurement of apoptosis by detecting the activity of caspase-3 and caspase-7, key executioner caspases.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Reagent (or similar)

-

96-well plates (white-walled for luminescence)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time.

-

Equilibrate the plate and its contents to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

-

Calculate the fold-change in caspase activity relative to the vehicle control.

Conclusion

This compound is a potent and selective inhibitor of Cdc7 kinase that has demonstrated clear preclinical activity, including target engagement and anti-tumor efficacy in a xenograft model. Its mechanism of action, centered on the inhibition of DNA replication initiation, provides a strong rationale for its development as an anticancer agent. However, the limited efficacy observed in a broader range of cancer cell lines and the termination of its clinical trials highlight the challenges in translating the preclinical potential of Cdc7 inhibitors into clinical success. This technical guide provides a summary of the key pharmacological data and experimental methodologies related to this compound, which may serve as a valuable resource for researchers in the field of oncology and drug discovery who are exploring Cdc7 as a therapeutic target. Further investigation into biomarkers of sensitivity and mechanisms of resistance will be crucial for the future development of this class of inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of this compound, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]

- 5. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 6. The Dbf4-Dependent Kinase | Encyclopedia MDPI [encyclopedia.pub]

- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor this compound Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Benzofuropyrimidine Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuropyrimidine scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. This technical guide provides an in-depth overview of the early-stage research into this class of compounds, with a particular focus on their synthesis, mechanism of action, and preclinical a\nticancer activity. The data presented herein is a compilation of findings from various preclinical studies, highlighting the potential of benzofuropyrimidine derivatives as targeted cancer therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anticancer activities of representative furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives, which are structurally related to benzofuropyrimidines and serve as valuable surrogates in early-stage research.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

| Compound ID | Modification | IC50 (nM) |

| 15b | Furo[2,3-d]pyrimidine with 4-anilino substitution | N/A |

| 16c | Furo[2,3-d]pyrimidine with alternative substitution | N/A |

| 16e | Furo[2,3-d]pyrimidine with alternative substitution | N/A |

| 21a | Thieno[2,3-d]pyrimidine with 4-anilino substitution | N/A |

| 21b | Thieno[2,3-d]pyrimidine with alternative substitution | 33.4 |

| 21c | Thieno[2,3-d]pyrimidine with alternative substitution | 47.0 |

| 21e | Thieno[2,3-d]pyrimidine with alternative substitution | 21 |

IC50 values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity. Data extracted from a study on furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors.[1]

Table 2: In Vitro Anti-Proliferative Activity in HUVECs

| Compound ID | Concentration (µM) | % Inhibition of HUVEC Proliferation |

| 15b | 10 | 99.5% |

This table highlights the potent anti-proliferative effect of a furo[2,3-d]pyrimidine derivative on Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Table 3: In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

| Compound ID | Dose (mg/kg/day) | Administration Route | Duration (days) | Outcome |

| 21b | 5 & 10 | Oral | 8 | Potent anticancer activity, blunted angiogenesis, reduced microvessel density, decreased VEGFR-2 phosphorylation, induction of apoptosis. |

| 21e | 5 & 10 | Oral | 8 | Potent anticancer activity, blunted angiogenesis, reduced microvessel density, decreased VEGFR-2 phosphorylation, induction of apoptosis. |

This table summarizes the significant in vivo efficacy of thieno[2,3-d]pyrimidine derivatives in a murine solid tumor model.[1]

Experimental Protocols

Synthesis of Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives

While the exact, detailed synthesis protocols for the specific benzofuropyrimidine compounds are proprietary to the research groups, a general synthetic scheme can be outlined based on the available literature for structurally similar compounds. The synthesis of the furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine core typically involves a multi-step process. A common approach is the Gewald reaction to construct the initial substituted thiophene or furan ring, followed by cyclization with a suitable pyrimidine precursor.

Disclaimer: This is a generalized protocol and may require optimization for specific target molecules.

General Workflow for Synthesis:

Caption: Generalized synthetic workflow for thieno/furopyrimidine derivatives.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of the synthesized compounds on the target enzyme.

Protocol:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, and a detection reagent (e.g., Kinase-Glo®).

-

Procedure: a. Prepare a solution of the test compound at various concentrations. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

HUVEC Proliferation (MTT) Assay

This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on endothelial cells, which are critical for angiogenesis.

Protocol:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media and conditions.

-

Procedure: a. Seed HUVECs in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition compared to untreated controls.

In Vivo Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

This in vivo model is used to evaluate the antitumor efficacy of the compounds in a living organism.

Protocol:

-

Animal Model: Use immunocompetent mice (e.g., Swiss albino).

-

Tumor Induction: Subcutaneously inject a suspension of EAC cells into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size, randomly assign the mice to control and treatment groups. Administer the test compounds orally at predetermined doses for a specified duration (e.g., 8 consecutive days).

-

Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight and general health of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. a. Tumor Weight and Volume: Measure the final tumor weight and volume. b. Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31 to assess microvessel density). c. Western Blot: Analyze tumor lysates to determine the phosphorylation status of VEGFR-2 and downstream signaling proteins.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

The primary mechanism of action for the investigated benzofuropyrimidine-related compounds is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.

VEGFR-2 Signaling Pathway in Angiogenesis

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuropyrimidine analogs.

By inhibiting the autophosphorylation of VEGFR-2, the benzofuropyrimidine analogs effectively block the downstream signaling cascades, including the PLCγ-PKC-RAF-MEK-ERK and the PI3K-Akt pathways. This blockade leads to a reduction in endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis and suppressing tumor growth.

Conclusion

Early-stage research on benzofuropyrimidine and its related analogs, such as furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, demonstrates their significant potential as anticancer agents. Their potent inhibitory activity against VEGFR-2, coupled with promising in vitro and in vivo efficacy, positions them as a compelling class of compounds for further drug development. The detailed experimental protocols and understanding of their mechanism of action provided in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics. Future studies should focus on optimizing the benzofuropyrimidine scaffold to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

Methodological & Application

XL413: A Potent and Selective Cdc7 Inhibitor for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of XL413, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, in in vitro assays. This compound is a valuable tool for studying the roles of Cdc7 in DNA replication, cell cycle control, and for exploring its potential as a therapeutic target in oncology.

Introduction

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a critical role in the initiation of DNA replication.[1] It functions in concert with its regulatory subunit, Dbf4/ASK, to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex.[2][3] This phosphorylation event is essential for the recruitment of other replication factors and the subsequent unwinding of DNA, thereby triggering the start of S phase.[3] Dysregulation of Cdc7 activity is frequently observed in various cancers, making it an attractive target for cancer therapy.[1][4]

This compound is a potent and selective small molecule inhibitor of Cdc7 kinase.[5] It has been shown to inhibit Cdc7-dependent phosphorylation of MCM2 in vitro and in cell-based assays, leading to cell cycle arrest and apoptosis in tumor cell lines.[1][5] These characteristics make this compound an essential tool for investigating the biological functions of Cdc7 and for the preclinical evaluation of Cdc7 inhibition as a therapeutic strategy.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against Cdc7 kinase and its effects on cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| Cdc7 Kinase Inhibition (IC50) | 3.4 nM | Biochemical Assay | [5] |

| Selectivity vs. CK2 | 63-fold | Biochemical Assay | [5] |

| Selectivity vs. Pim-1 | 12-fold | Biochemical Assay | [5] |

| Inhibition of p-MCM2 | 70% at 3 mg/kg | Colo-205 xenograft model | [5] |

| IC50 in H69-AR SCLC cells | 416.8 µM | Cell-based assay | [6] |

| IC50 in H446-DDP SCLC cells | 681.3 µM | Cell-based assay | [6] |

Signaling Pathway

// Pathway connections ORC -> Pre_RC; Cdc6_Cdt1 -> Pre_RC; MCM -> Pre_RC; Pre_RC -> Cdc7_Dbf4 [label=" recruits"]; Pre_RC -> CDK2_CycE [label=" recruits"]; Cdc7_Dbf4 -> Phospho_MCM [label=" phosphorylates"]; CDK2_CycE -> Phospho_MCM [label=" phosphorylates"]; Phospho_MCM -> Replication_Factors [label=" recruits"]; Replication_Factors -> DNA_Replication [label=" initiates"];

// Inhibition this compound -> Cdc7_Dbf4 [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed]; } .

Experimental Protocols